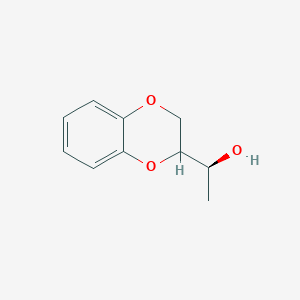
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is an organic compound that features a benzodioxin ring fused with an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction where the benzodioxin ring is reacted with ethylene oxide in the presence of a magnesium halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for receptor studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique structural properties make it valuable for creating materials with specific characteristics.
Wirkmechanismus
The mechanism of action of (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-1-ol
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)butan-1-ol
Uniqueness
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the benzodioxin ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C10H12O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10-11H,6H2,1H3/t7-,10?/m0/s1 |
InChI-Schlüssel |
BWBUOEGIFALLRE-BYDSUWOYSA-N |
Isomerische SMILES |
C[C@@H](C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)

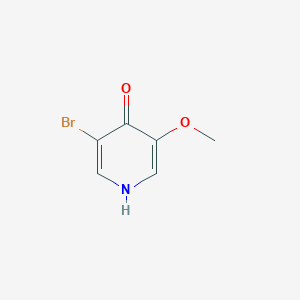
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)

![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

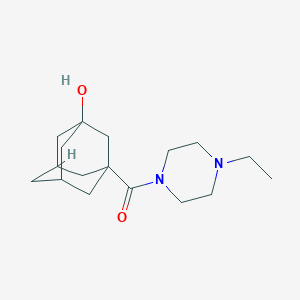
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
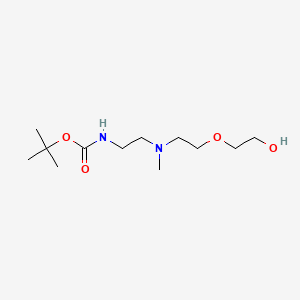
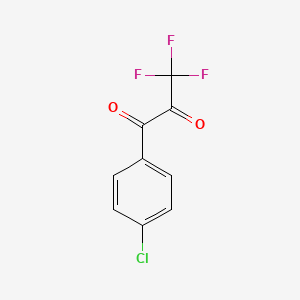

![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
